2-amino-2-(6-bromopyridin-2-yl)propan-1-ol
Overview
Description
2-amino-2-(6-bromopyridin-2-yl)propan-1-ol is a chemical compound that features a pyridine ring substituted with a bromine atom at the 6-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(6-bromopyridin-2-yl)propan-1-ol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated pyridine is then subjected to amination, where an amino group is introduced at the 2-position. This can be achieved using ammonia or an amine source in the presence of a catalyst.
Hydroxylation: The final step involves the introduction of a hydroxyl group at the 1-position of the propan-1-ol moiety. This can be done through various methods, including hydrolysis or reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(6-bromopyridin-2-yl)propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a pyridine derivative without the bromine atom.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-2-(6-bromopyridin-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It may be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-(6-bromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(6-chloro-pyridin-2-yl)-propan-1-ol: Similar structure with a chlorine atom instead of bromine.
2-Amino-2-(6-fluoro-pyridin-2-yl)-propan-1-ol: Similar structure with a fluorine atom instead of bromine.
2-Amino-2-(6-iodo-pyridin-2-yl)-propan-1-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-amino-2-(6-bromopyridin-2-yl)propan-1-ol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These features can enhance its effectiveness in various applications compared to its chloro, fluoro, and iodo counterparts.
Properties
Molecular Formula |
C8H11BrN2O |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-amino-2-(6-bromopyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c1-8(10,5-12)6-3-2-4-7(9)11-6/h2-4,12H,5,10H2,1H3 |
InChI Key |
FFRLFKASVGOIFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=NC(=CC=C1)Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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